

(S)-Terazosin's Role in Modulating Cellular ATP Levels: A Technical Guide

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Compound of Interest		
Compound Name:	(S)-Terazosin	
Cat. No.:	B2492851	Get Quote

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Introduction

Terazosin, a quinazoline-derivative alpha-1 adrenergic receptor antagonist, is an established therapeutic for benign prostatic hyperplasia and hypertension.[1] Recent research has unveiled a novel mechanism of action for this compound, independent of its effects on adrenoceptors, positioning it as a modulator of cellular energy metabolism.[2] Specifically, Terazosin has been identified as an activator of phosphoglycerate kinase 1 (PGK1), a pivotal ATP-generating enzyme in the glycolytic pathway.[3][4] This activation leads to an increase in cellular ATP levels, with significant implications for cell survival and function, particularly in the context of neurodegenerative diseases where impaired energy metabolism is a key pathological feature. [3]

This technical guide provides an in-depth overview of the role of Terazosin in modulating cellular ATP levels, focusing on its molecular mechanism, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. While the user query specified (S)-Terazosin, the bulk of the available scientific literature refers to "Terazosin" or "TZ," strongly suggesting the use of the racemic mixture in these studies. One study on its effects on alpha-1-adrenoceptors found the enantiomers to be approximately equipotent. In the absence of specific studies on the enantiomers' effects on PGK1, this guide will refer to the compound as Terazosin, with the understanding that the research likely utilized the racemic form.



Core Mechanism: Activation of Phosphoglycerate Kinase 1 (PGK1)

The primary mechanism by which Terazosin modulates cellular ATP is through its direct interaction with PGK1. PGK1 catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, producing 3-phosphoglycerate and the first molecule of ATP in the glycolytic pathway.

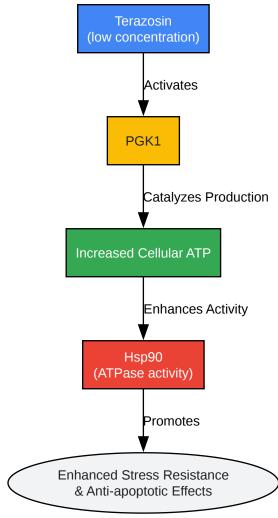
Terazosin's interaction with PGK1 is complex and exhibits a biphasic dose-response. At low concentrations, it acts as an activator, while at higher concentrations, it becomes inhibitory. The activation is thought to occur through the promotion of ATP release from the enzyme, which can be a rate-limiting step in the catalytic cycle. Structurally, Terazosin binds to the ADP/ATP binding pocket of PGK1. A proposed model suggests that at low concentrations, Terazosin binding creates a bypass pathway that accelerates product (ATP) release, thereby increasing the overall enzymatic rate. At high concentrations, it acts as a competitive inhibitor, blocking the binding of ADP.

Signaling Pathway

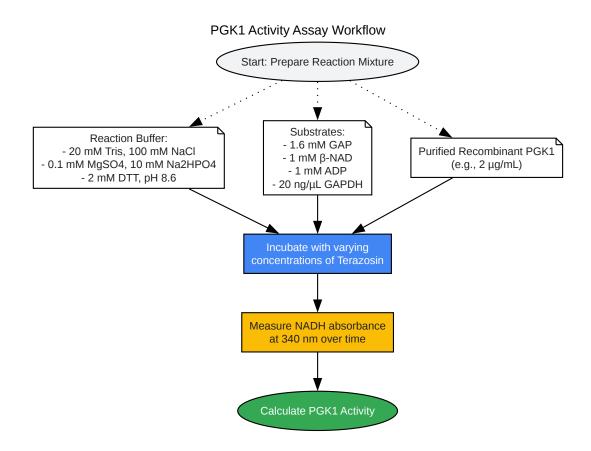
The increase in cellular ATP initiated by Terazosin's activation of PGK1 has downstream consequences, most notably the activation of Heat Shock Protein 90 (Hsp90). Hsp90 is an ATP-dependent molecular chaperone that plays a critical role in protein folding, stability, and function. The enhanced ATP levels resulting from PGK1 activation are thought to fuel the ATPase activity of Hsp90, leading to its activation. Activated Hsp90, in turn, can promote cell survival and stress resistance through various mechanisms, including the inhibition of apoptosis.



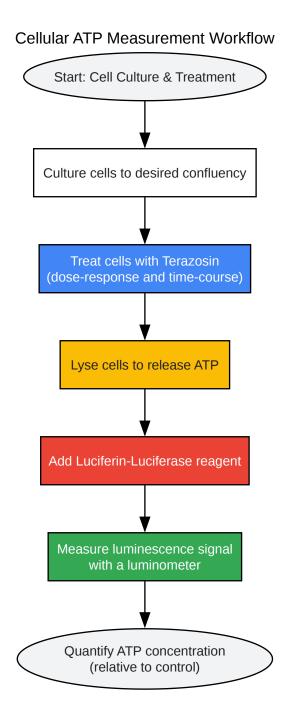
Terazosin-PGK1-Hsp90 Signaling Pathway











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